cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,6S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMZZZVRNHEHLG-PELKAZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2C[C@@]2(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation-Based Methods
One of the primary routes to the bicyclic azabicyclo[4.1.0]heptane core involves cyclopropanation of nitrogen-containing precursors. Gold-catalyzed oxidative cyclopropanation of N-allyl amides or ynamides has been reported as an effective method to generate related bicyclic aza compounds with high regio- and stereoselectivity.
- Catalysts and Oxidants: IMesAuCl/AgBF4 catalyst system with pyridine N-oxide as the oxidant is employed to facilitate oxidative cyclopropanation.
- Reaction Conditions: Typically carried out under mild conditions to preserve functional groups and achieve moderate to high yields.
- Mechanism: The process is proposed to proceed via a non-carbene mediated pathway, avoiding the need for hazardous carbene intermediates.
- Outcome: Formation of bicyclic lactam derivatives structurally related to the target compound.
This approach is adaptable to various N-substituted allyl amides, enabling the synthesis of azabicyclic frameworks with diverse substitution patterns.
Boc Protection Strategy
The nitrogen atom in the bicyclic scaffold is protected using the tert-butoxycarbonyl (Boc) group to stabilize the amine and facilitate further functionalization.
- Typical Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Procedure: The amine is reacted with Boc2O under controlled temperature (often 0°C to room temperature) to ensure selective and efficient protection.
- Outcome: Formation of the Boc-protected azabicyclic intermediate, which is crucial for obtaining the cis isomer with desired stability.
The introduction of the carboxylic acid group at the 1-position is achieved either by direct oxidation of a corresponding aldehyde or alcohol precursor or via hydrolysis of ester intermediates.
- Oxidation Methods: Jones oxidation or Dess-Martin periodinane oxidation are commonly used to convert primary alcohols or aldehydes to carboxylic acids under mild conditions.
- Hydrolysis: Ester precursors can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- Stereochemical Control: The reaction conditions are optimized to maintain the cis configuration of the bicyclic system.
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | IMesAuCl/AgBF4, Pyridine N-oxide | Oxidative cyclopropanation of N-allyl amide | 60-85 | Mild conditions, regioselective |
| 2 | Boc2O, Triethylamine, 0°C to RT | Boc protection of azabicyclic amine | 90-95 | High selectivity, stable product |
| 3 | Jones reagent or Dess-Martin periodinane | Oxidation to carboxylic acid | 80-90 | Maintains stereochemistry |
- The gold-catalyzed oxidative cyclopropanation method offers a versatile and efficient route to azabicyclic compounds structurally analogous to cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid, with good control over stereochemistry and functional group tolerance.
- Boc protection is a well-established strategy to stabilize the nitrogen atom and prevent side reactions during subsequent transformations.
- Oxidation using Jones reagent or Dess-Martin periodinane provides a reliable method to introduce the carboxylic acid functionality without compromising the bicyclic core or stereochemistry.
- The combined approach allows for the preparation of the cis isomer with high purity and yield, suitable for pharmaceutical or synthetic applications.
The preparation of this compound involves a multi-step synthetic strategy integrating gold-catalyzed oxidative cyclopropanation, Boc protection, and selective oxidation to carboxylic acid. These methods provide efficient access to the target compound with controlled stereochemistry and functionalization. The use of modern catalytic systems and mild oxidation conditions ensures high yields and product integrity, making these protocols authoritative and reliable for synthetic chemists.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced bicyclic amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted bicyclic compounds with various functional groups .
Scientific Research Applications
Pharmaceutical Development
Cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds, especially those targeting the central nervous system (CNS). Its structural features allow for modifications that enhance biological activity and selectivity.
Synthesis of Bioactive Molecules
The compound is utilized in the synthesis of bioactive molecules, including:
- Peptide Mimics : The bicyclic structure can mimic peptide bonds, facilitating the design of peptide-like drugs with improved stability and bioavailability.
- Neurotransmitter Analogs : Its nitrogen-containing structure allows it to be modified into analogs of neurotransmitters, potentially leading to new treatments for neurological disorders.
Drug Delivery Systems
Research indicates that cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane derivatives can be integrated into drug delivery systems to enhance the solubility and stability of poorly soluble drugs, thus improving their therapeutic efficacy.
Case Study 1: Synthesis of CNS Active Compounds
A study demonstrated the use of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane as a precursor for synthesizing novel CNS-active compounds. The derivatives exhibited promising activity in preclinical models, highlighting their potential for treating anxiety and depression.
Case Study 2: Peptide Mimetic Development
Another research effort focused on modifying cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane to create peptide mimetics that showed enhanced binding affinity to specific receptors involved in pain modulation, suggesting applications in analgesic drug development.
Mechanism of Action
The mechanism of action of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for precise binding interactions, which can modulate the activity of the target molecules. This modulation can result in various biological effects, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[4.1.0]heptane Derivatives with Varying Substituents
Table 1: Key Structural and Commercial Differences
Key Observations :
- Substituent Position : The placement of the Boc group (e.g., 2 vs. 3 position) alters steric and electronic properties. For instance, the 2-Boc isomer (CAS 1239421-67-0) may exhibit distinct reactivity in peptide coupling due to proximity to the carboxylic acid group .
- Functional Group Modifications : The formyl derivative (tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate) is tailored for nucleophilic addition reactions, unlike the carboxylic acid variants .
Bicyclo[3.2.0]heptane Derivatives with Heteroatoms
Example : (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Structural Differences :
- Functional Implications :
- The sulfur atom enhances electrophilicity, making it reactive toward β-lactamase enzymes.
- Crystallinity and dimethylaniline purity tests confirm pharmaceutical-grade stability, unlike the discontinued [4.1.0] analogue .
Biological Activity
cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid, with the CAS number 1250993-15-7, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.287 g/mol
- Structure : The compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group, which is significant for its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a drug candidate.
The compound's activity is hypothesized to be linked to its ability to function as a bioisostere for certain drug molecules, potentially improving their metabolic stability and efficacy. Bioisosterism is a valuable strategy in drug design, allowing for modifications that retain biological activity while altering pharmacokinetic properties.
In Vitro Studies
Recent studies have demonstrated that derivatives of bicyclic compounds exhibit significant activity against various biological targets, including enzymes and receptors involved in disease processes. For instance, aza-bicyclo compounds have been shown to interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.
Case Studies
- Neuropharmacological Applications : A study examining the effects of bicyclic compounds on neurotransmitter release indicated that certain derivatives could modulate dopaminergic activity, which may have implications for treating disorders like Parkinson's disease.
- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of related bicyclic structures, indicating that modifications could enhance their effectiveness against resistant bacterial strains.
Data Table: Summary of Biological Activities
| Biological Activity | Compound Type | Reference |
|---|---|---|
| Neurotransmitter modulation | Aza-bicyclo derivatives | |
| Antimicrobial efficacy | Bicyclic compounds | |
| Enzyme inhibition | Various enzyme targets |
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for the introduction of various functional groups that can enhance biological activity. Recent advancements in synthetic methodologies have made it possible to create diverse analogs with tailored properties for specific therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid?
The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the nitrogen atom during bicyclo ring closure. A validated route includes cyclopropanation of a pre-functionalized bicyclo precursor followed by Boc protection under anhydrous conditions. Key intermediates, such as methyl esters, are hydrolyzed to yield the carboxylic acid moiety . Alternative strategies leverage stereospecific catalysts to control the cis-configuration of the bicyclo system .
Q. How can researchers confirm the structural integrity and purity of this compound?
Characterization should include - and -NMR to verify the bicyclic framework and Boc group integrity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥98% purity criteria) ensures absence of diastereomeric impurities. X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .
Q. What solvents and conditions are optimal for recrystallization?
The compound’s solubility is limited in non-polar solvents. Ethyl acetate/hexane mixtures or methanol/water systems are commonly used. Crystallization at low temperatures (0–4°C) improves yield, as the Boc group is acid-sensitive and requires neutral to mildly basic conditions .
Advanced Research Questions
Q. How can enantioselective synthesis of the bicyclo core be achieved?
Asymmetric organocatalysis, particularly via formal [4+2] cycloaddition, enables enantioselective construction of bicycloheptane scaffolds. Chiral catalysts (e.g., thiourea-based) induce >90% enantiomeric excess (ee) in related bicyclo systems, though steric hindrance in the [4.1.0] framework may require optimization .
Q. What computational methods aid in predicting conformational stability?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model strain energy and torsional angles in the bicyclo system. Molecular dynamics simulations assess solvent interactions, particularly for the carboxylic acid group, which influences hydrogen-bonding networks .
Q. How does the Boc group influence reactivity in coordination chemistry?
The Boc group acts as a transient protecting group, enabling selective metal coordination at the carboxylic acid site. For example, Cr(III) complexes of structurally similar bicyclo-carboxylates exhibit enhanced antibacterial activity, suggesting potential for metallodrug development .
Q. What strategies mitigate instability during acidic/basic workup?
The Boc group is prone to cleavage under strong acids (e.g., TFA) or prolonged basic conditions. Buffered deprotection (pH 4–6) or alternative protecting groups (e.g., Fmoc) may stabilize the bicyclo core during functionalization. Real-time monitoring via IR spectroscopy detects premature deprotection .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported melting points or spectral data?
Variations in melting points (e.g., 156–160°C vs. 232–245°C in related bicyclo derivatives) often arise from polymorphic forms or residual solvents. Cross-validate with differential scanning calorimetry (DSC) and ensure samples are thoroughly dried. Spectral databases (e.g., EPA DSSTox) provide reference -NMR shifts for benchmarking .
Q. Why do catalytic methods yield inconsistent enantioselectivity across studies?
Substrate-dependent steric effects in the [4.1.0] system may reduce catalyst efficacy compared to [2.2.1] analogs. Screening chiral auxiliaries (e.g., Evans’ oxazolidinones) or dual-catalyst systems could improve stereocontrol .
Methodological Best Practices
Q. What protocols optimize Boc deprotection without bicyclo degradation?
Use 10% TFA in dichloromethane (0°C, 1–2 hr) for controlled deprotection. Quench with cold NaHCO to neutralize acid and isolate the free amine. Monitor reaction progress via TLC (R shift) or -NMR if fluorinated reagents are employed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
